N~1~-[[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO](4-TOLUIDINO)METHYLENE]-1-BENZENESULFONAMIDE
Description
N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-9-11-17(12-10-14)23-20(24-19-21-15(2)13-16(3)22-19)25-28(26,27)18-7-5-4-6-8-18/h4-13H,1-3H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGLWXJEAXWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of 4,6-dimethyl-2-pyrimidinylamine: This is achieved through the reaction of acetylacetone with guanidine in the presence of a base.
Coupling with 4-toluidine: The 4,6-dimethyl-2-pyrimidinylamine is then coupled with 4-toluidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Sulfonation: The final step involves the sulfonation of the intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing DNA, RNA, and proteins, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE stands out due to its unique structural features, which may confer enhanced stability and specificity in its biological activity compared to other sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
